molecular formula C14H12O B12892812 2,6-Dimethyldibenzo[b,d]furan CAS No. 51801-71-9

2,6-Dimethyldibenzo[b,d]furan

Cat. No.: B12892812
CAS No.: 51801-71-9
M. Wt: 196.24 g/mol
InChI Key: TVVXNMSFBQPOSU-UHFFFAOYSA-N
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Description

2,6-Dimethyldibenzo[b,d]furan is a chemical compound belonging to the dibenzofuran family. Dibenzofurans are heterocyclic organic compounds consisting of two benzene rings fused to a central furan ring. The presence of methyl groups at the 2 and 6 positions of the dibenzofuran structure imparts unique chemical and physical properties to this compound. This compound is of significant interest in various fields, including organic synthesis, medicinal chemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dimethyldibenzo[b,d]furan typically involves the cyclization of appropriate precursors. One common method is the cyclization of diarylether derivatives. This process can be achieved through various cyclization reactions, including oxidative cyclization and metal-catalyzed cyclization . The reaction conditions often involve the use of catalysts such as palladium or copper, along with suitable oxidizing agents.

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 2,6-Dimethyldibenzo[b,d]furan undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Halogenation can be carried out using halogens like chlorine or bromine, while Friedel-Crafts acylation requires the use of acyl chlorides and aluminum chloride as a catalyst.

Major Products Formed:

    Oxidation: Quinones and other oxygenated derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Halogenated and acylated derivatives.

Scientific Research Applications

2,6-Dimethyldibenzo[b,d]furan has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,6-Dimethyldibenzo[b,d]furan depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes and receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Uniqueness: 2,6-Dimethyldibenzo[b,d]furan is unique due to the presence of methyl groups at specific positions, which can influence its reactivity and interaction with biological targets. This structural modification can enhance its stability, solubility, and overall biological activity compared to its analogs.

Properties

CAS No.

51801-71-9

Molecular Formula

C14H12O

Molecular Weight

196.24 g/mol

IUPAC Name

2,6-dimethyldibenzofuran

InChI

InChI=1S/C14H12O/c1-9-6-7-13-12(8-9)11-5-3-4-10(2)14(11)15-13/h3-8H,1-2H3

InChI Key

TVVXNMSFBQPOSU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC3=C(C=CC=C23)C

Origin of Product

United States

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